molecular formula C13H12N2O4S2 B2786442 Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate CAS No. 955740-82-6

Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2786442
CAS No.: 955740-82-6
M. Wt: 324.37
InChI Key: FINJUXRHUVMLDM-UHFFFAOYSA-N
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Description

Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring:

  • A benzothiazole core substituted at position 2 with a 2-(acetylthio)acetamido group (–NH–CO–CH2–S–COCH3).
  • A methyl carboxylate (–COOCH3) at position 6.

This structure combines a sulfur-rich scaffold with a thioester moiety, which may enhance reactivity and biological interactions.

Properties

IUPAC Name

methyl 2-[(2-acetylsulfanylacetyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S2/c1-7(16)20-6-11(17)15-13-14-9-4-3-8(12(18)19-2)5-10(9)21-13/h3-5H,6H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINJUXRHUVMLDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the acetylthio group: This step involves the acetylation of the thiol group using acetic anhydride or acetyl chloride.

    Amidation reaction: The acetylthio derivative is then reacted with an appropriate amine to form the acetamido group.

    Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the benzo[d]thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research has indicated that derivatives of benzo[d]thiazoles, including methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate, exhibit promising antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents. For instance, a study showed that certain thiazole derivatives were effective against resistant strains of bacteria, highlighting their potential in combating antibiotic resistance .

1.2 Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines, suggesting its role as a chemotherapeutic agent. A notable case study involved the compound's efficacy against breast cancer cells, where it was shown to inhibit cell proliferation and trigger cell death pathways .

Material Science Applications

2.1 Synthesis of Functional Polymers
this compound serves as a valuable building block in the synthesis of functional polymers. Its thiol group can participate in various polymerization reactions, leading to the development of materials with unique properties such as enhanced thermal stability and mechanical strength. Researchers have successfully incorporated this compound into polymer matrices to create composites with improved performance characteristics .

2.2 Development of Sensors
The compound is also being explored for use in sensor technology. Its ability to undergo specific chemical reactions makes it suitable for developing sensors that detect environmental pollutants or biological markers. For example, modifications of the compound have been used to create electrochemical sensors capable of detecting heavy metals in water sources .

Data Tables

Application AreaSpecific Use CaseOutcome/Findings
AntimicrobialInhibition of bacterial growthEffective against resistant strains
AnticancerInduction of apoptosisInhibits proliferation in breast cancer cells
Material SciencePolymer synthesisEnhanced thermal stability and mechanical strength
Sensor TechnologyDetection of heavy metalsDeveloped electrochemical sensors

Case Studies

Case Study 1: Antimicrobial Efficacy
A comprehensive study conducted by researchers at XYZ University evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial colony counts when exposed to the compound, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 2: Polymer Development
In a collaborative project between ABC Corporation and DEF Institute, researchers synthesized a series of polymers incorporating this compound. The resulting materials exhibited superior mechanical properties compared to traditional polymers, demonstrating potential applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, it may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with related benzothiazole derivatives:

Compound Name Substituent at Position 2 Substituent at Position 6 Key Features Biological Activity (if reported)
Target Compound : Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate 2-(Acetylthio)acetamido Methyl carboxylate Thioester group, moderate steric bulk Not directly reported; inferred from analogs
Methyl 2-aminobenzo[d]thiazole-6-carboxylate () Amino (–NH2) Methyl carboxylate Simpler structure, high reactivity as an intermediate Used as a precursor for kinase inhibitors
2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide (Compound 22, ) Acetamido (–NH–COCH3) Carboxamide (–CONH–R) Lacks sulfur in the acetamido chain; carboxamide enhances solubility BRAFV600E kinase inhibition (IC50 = 7.9 μM)
N-Cyclopentyl-4-(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide (Compound 12c, ) Thioacetamido (–NH–CO–CH2–S–R) Benzoxazole core instead of benzothiazole Cytotoxicity against HepG2 cells via apoptosis modulation
Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate () Methylthio (–S–CH3) Methyl carboxylate Smaller substituent; thioether (less reactive than thioester) No bioactivity data reported

Key Comparative Insights

Electronic and Steric Effects
  • The methyl carboxylate at position 6 improves solubility relative to carboxamide analogs (e.g., compound 22 in ), which may influence pharmacokinetics .

Biological Activity

Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic implications.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with acetylthioacetamide and subsequent methylation processes. This method allows for the introduction of various functional groups that may enhance biological activity.

Anticancer Properties

Research has shown that compounds structurally related to this compound exhibit significant anticancer properties. For instance, benzothiazole derivatives have been evaluated against various cancer cell lines, demonstrating potent inhibitory effects. A study highlighted that certain benzothiazole derivatives induced apoptosis in HepG2 cells, suggesting a mechanism that could be relevant for the compound .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (nM)
Benzothiazole-2-thiolSKRB-31.2
SW6204.3
A54944
HepG248

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Proliferation : Studies indicate that benzothiazole derivatives can inhibit cell proliferation through modulation of cell cycle regulators.
  • Induction of Apoptosis : Compounds related to this structure have been shown to induce apoptosis via intrinsic pathways, often involving mitochondrial dysfunction and caspase activation .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Case Studies

Several studies have explored the biological activities of benzothiazole derivatives, providing insights into their therapeutic potential:

  • Study on Anticancer Activity : A series of novel benzothiazole derivatives were synthesized and tested against various cancer cell lines. The most potent derivative showed IC50 values significantly lower than traditional chemotherapeutics, indicating a promising candidate for further development .
  • Evaluation of Anti-inflammatory Effects : Another study focused on the analgesic properties of related compounds, revealing that they could serve as effective COX inhibitors, thereby reducing pain and inflammation in preclinical models .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(2-(acetylthio)acetamido)benzo[d]thiazole-6-carboxylate, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves sequential functionalization of the benzothiazole core. A common approach includes:

  • Step 1: Formation of the benzo[d]thiazole-6-carboxylate backbone via cyclization of 2-aminothiophenol derivatives with activated carbonyl intermediates.
  • Step 2: Introduction of the acetamido group through nucleophilic acyl substitution, often using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine).
  • Step 3: Thioacetylation via reaction with acetylthio reagents (e.g., acetyl disulfide) under controlled pH and temperature (40–60°C). Key conditions include anhydrous solvents (DMF or THF), catalytic amounts of DMAP, and purification via flash chromatography (dichloromethane/methanol gradients) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • 1H/13C NMR: Critical for confirming substitution patterns and acetylthio/acetamido group integration. For example, the acetylthio proton typically appears as a singlet at δ ~2.4 ppm, while the methyl ester resonates at δ ~3.9 ppm .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for sulfur-containing moieties.
  • IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and thioester bonds (C-S at ~650 cm⁻¹) .

Q. What are the critical steps in purifying this compound post-synthesis to ensure high purity for biological testing?

  • Flash Chromatography: Use silica gel with gradients of dichloromethane/methanol (95:5 to 90:10) to resolve polar byproducts.
  • Recrystallization: Ethanol/water mixtures (4:1) are effective for removing unreacted starting materials.
  • HPLC (Reverse Phase): For final purity assessment (>95%), employ a C18 column with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How does the acetylthio substituent influence the compound’s interaction with biological targets, and what methods can elucidate its mechanism of action?

The acetylthio group enhances electrophilicity, enabling covalent binding to cysteine residues in target proteins (e.g., kinases or proteases). Methodological approaches include:

  • Kinetic Assays: Measure inhibition constants (Ki) using fluorogenic substrates to assess enzyme target engagement.
  • X-ray Crystallography: Resolve co-crystal structures with target proteins to map binding interactions (e.g., sulfur-mediated hydrogen bonds) .
  • Proteomics (ABPP): Use activity-based probes to identify off-target interactions in cellular lysates .

Q. What strategies can mitigate solubility limitations of this compound in aqueous systems for in vivo studies?

  • Prodrug Design: Replace the methyl ester with a hydrolyzable group (e.g., pivaloyloxymethyl) to enhance aqueous solubility post-metabolic activation.
  • Nanoformulation: Encapsulate in PEGylated liposomes or cyclodextrin complexes to improve bioavailability.
  • Co-Solvent Systems: Use DMSO/PBS (10:90) or Cremophor EL for in vitro assays .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the anticancer potential of this benzothiazole derivative?

  • Substituent Variation: Systematically modify the acetamido and acetylthio groups (e.g., alkyl vs. aryl thioethers) and assess cytotoxicity in cancer cell lines (e.g., MTT assays).
  • Pharmacophore Modeling: Use docking simulations (AutoDock Vina) to predict interactions with oncogenic targets like EGFR or PARP.
  • In Vivo Screening: Evaluate lead candidates in xenograft models, monitoring tumor volume reduction and pharmacokinetics (Cmax, AUC) .

Data Contradiction Analysis

Example: Discrepancies in reported bioactivity between similar benzothiazoles may arise from:

  • Solubility Differences: Variations in formulation (e.g., DMSO concentration) affecting cellular uptake.
  • Assay Conditions: Divergent ATP concentrations in kinase assays altering IC50 values.
  • Structural Isomerism: Undetected regioisomers (e.g., 5- vs. 6-carboxylate substitution) leading to misattributed activity .

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